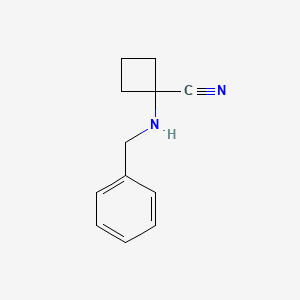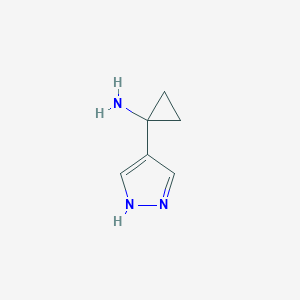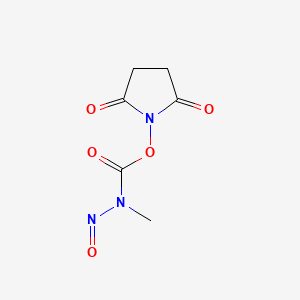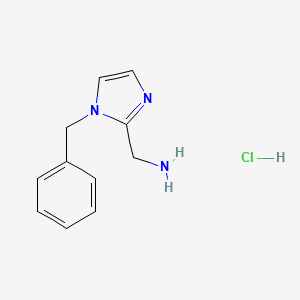
(R)-2-Amino-2-methylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-methylbutan-1-ol is an organic compound with the molecular formula C5H13NO It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-methylbutan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-2-Amino-2-methylbutanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of ®-2-Amino-2-methylbutan-1-ol may involve catalytic hydrogenation processes. This method uses a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the hydrogenation of the corresponding ketone under high pressure and temperature. This approach is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: ®-2-Amino-2-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as NaBH4 or LiAlH4.
Substitution: The amino group in ®-2-Amino-2-methylbutan-1-ol can participate in nucleophilic substitution reactions, forming derivatives like amides or esters.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous solution under acidic or basic conditions.
Reduction: NaBH4 or LiAlH4 in THF or ethanol.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: ®-2-Amino-2-methylbutanone or ®-2-Amino-2-methylbutanoic acid.
Reduction: ®-2-Methylbutan-1-amine or ®-2-Methylbutan-1-ol.
Substitution: Amides or esters depending on the substituent used.
Scientific Research Applications
®-2-Amino-2-methylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways.
Comparison with Similar Compounds
(S)-2-Amino-2-methylbutan-1-ol: The enantiomer of ®-2-Amino-2-methylbutan-1-ol, with similar chemical properties but different biological activities due to its chiral nature.
2-Amino-2-methylpropan-1-ol: A structurally similar compound with a different carbon chain length.
2-Amino-2-methylpentan-1-ol: Another homolog with an extended carbon chain.
Uniqueness: ®-2-Amino-2-methylbutan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological activities and interactions compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C5H13NO |
|---|---|
Molecular Weight |
103.16 g/mol |
IUPAC Name |
(2R)-2-amino-2-methylbutan-1-ol |
InChI |
InChI=1S/C5H13NO/c1-3-5(2,6)4-7/h7H,3-4,6H2,1-2H3/t5-/m1/s1 |
InChI Key |
QHKGDMNPQAZMKD-RXMQYKEDSA-N |
Isomeric SMILES |
CC[C@](C)(CO)N |
Canonical SMILES |
CCC(C)(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methoxy-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11748146.png)
![(5'-Methyl-[2,2'-bipyridin]-5-yl)methanamine](/img/structure/B11748147.png)


![1-Boranyl-4-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B11748161.png)
![([1-(Chloromethyl)cyclopropyl]methyl)benzene](/img/structure/B11748164.png)
![2-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol](/img/structure/B11748169.png)


![(2R)-5-amino-2-{[(1R)-1-carboxyethyl]amino}pentanoic acid](/img/structure/B11748179.png)
![1,3-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine](/img/structure/B11748198.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748204.png)

